molecular formula C12H13BrClN B1415203 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride CAS No. 2206264-68-6

1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride

Cat. No. B1415203
M. Wt: 286.59 g/mol
InChI Key: NYXMEJQRUGVASF-UHFFFAOYSA-N
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Description

1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride, also known as 6-BNE, is a synthetic organic compound with a unique chemical structure. It is an important building block in the synthesis of many compounds and its structure has been used in many scientific research applications. 6-BNE is used in research laboratories across the world and has been the subject of numerous studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-BNE.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : A study demonstrated the synthesis of novel compounds for potential use as antimicrobial agents, involving reactions with various chemicals, including N-(2-bromoethyl)phthalimide, a compound related to 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride (Attia et al., 2013).

  • Cancer-chemopreventive Agents : Tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, were synthesized and evaluated for their potential as anticancer and chemopreventive agents (Zhang et al., 2018).

Chemical Synthesis and Characterization

  • Synthesis of Naphthalene Derivatives : Research on the bromination of a naphthalene platinacycle, including the formation of bromonaphthalene derivatives, provides insight into the chemical processes and potential applications of similar compounds like 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride (Chanda & Sharp, 2007).

  • Halogen-substituted Derivatives as Corrosion Inhibitors : Research into novel imidazoline derivatives, which are structurally related to 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride, shows their potential as corrosion inhibitors for metals (Zhang et al., 2015).

Environmental Impact

  • Study of Dioxin Formation : The pyrolytic thermal degradation of brominated hydrocarbons, including bromonaphthalene derivatives, was studied to understand the formation of hazardous combustion byproducts, which is relevant for assessing the environmental impact of such compounds (Evans & Dellinger, 2003).

properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN.ClH/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9;/h2-8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXMEJQRUGVASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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